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molecular formula C8H7N5O B8343737 9-(3-Oxoprop-1-enyl)adenine

9-(3-Oxoprop-1-enyl)adenine

Cat. No. B8343737
M. Wt: 189.17 g/mol
InChI Key: LYXOMQKQLZJTQN-UHFFFAOYSA-N
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Patent
US04689321

Procedure details

To a suspension of adenine (135 mg; 1 mmole) in dimethylformamide (2 ml) at -40° there is added a solution of sodium ethoxide (prepared from 15 mg of sodium hydride) in ethanol (1 ml) and the mixture is stirred for 10 min. Propargyl aldehyde (59 mg; 1.1 mmole) is added in one portion and stirring is continued at -40° for 1 hr. The pale brown reaction mixture is then allowed to come to room temperature and neutralized by the addition of aqueous ammonium chloride. The precipitated solid (100 mg) is removed by filtration. It is recrystallized by dissolution in boiling water (240 ml) followed by cooling. This affords to the pure title compound (100 mg., 52.9%) m.p. 258°-60° C. The NMR spectrum of the material is in agreement with the postulated structure and shows absorption peaks at (DMSO) 7.17 (q,J,=7.8 HzJ2 =14.4 Hz, 1H, --CH=CH--CHO) 7.55 (S, 2H, NH2) 8.28 (S, 1H) 8.54 (d, J, J=14.4 Hz, 1H CH=CH--CHO) 8.64 (S, 1H) 9.68 (d, J-7.9 Hz, CHO). Mass spectrum m/z (intensity, % of base peak), ion: 189 (55.7)M+, 161 (98) (M-CO)+, 160 (32) (M-HCO)+, 134 (100) (MC3H∂)M+, 161 (98) (M-CO)+, 160 (32) (M-HCO)+, 134 (100) (MC3H3O)+, 118 (93).
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Propargyl aldehyde
Quantity
59 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52.9%

Identifiers

REACTION_CXSMILES
[N:1]1[C:9]([NH2:10])=[C:8]2[C:4]([N:5]=[CH:6][NH:7]2)=[N:3][CH:2]=1.[O-:11][CH2:12][CH3:13].[Na+].[Cl-].[NH4+].[CH3:17]N(C)C=O>C(O)C>[N:1]1[C:9]([NH2:10])=[C:8]2[C:4]([N:5]([CH:17]=[CH:13][CH:12]=[O:11])[CH:6]=[N:7]2)=[N:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
15 mg
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Propargyl aldehyde
Quantity
59 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued at -40° for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
The precipitated solid (100 mg) is removed by filtration
CUSTOM
Type
CUSTOM
Details
It is recrystallized by dissolution
TEMPERATURE
Type
TEMPERATURE
Details
by cooling

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=CN=C2N(C=NC2=C1N)C=CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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